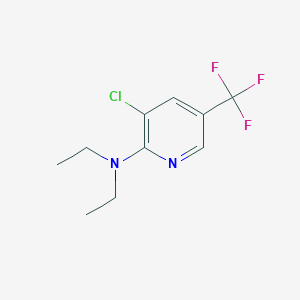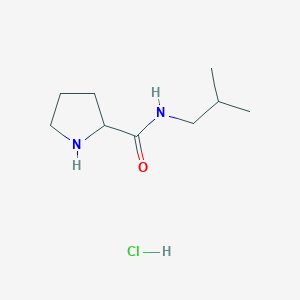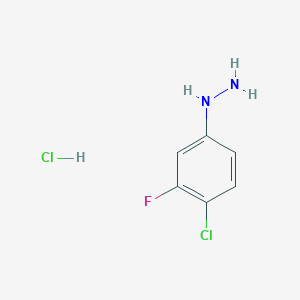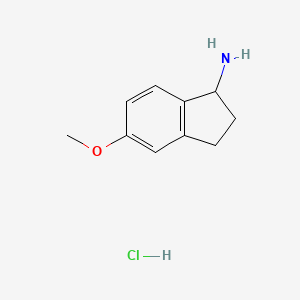![molecular formula C7H4ClFN2 B1424206 5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine CAS No. 1190317-94-2](/img/structure/B1424206.png)
5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine
Descripción general
Descripción
5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine is a chemical compound with the molecular formula C7H4ClFN2 . It is used in the synthesis of various derivatives that have shown potent activities against FGFR1, 2, and 3 .
Molecular Structure Analysis
The molecular structure of 5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine involves a pyrrolopyridine core with chlorine and fluorine substituents . Detailed topological parameters and electronic structure analysis would require high-resolution X-ray diffraction data .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Drug Design and Synthesis
5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine: is a valuable intermediate in medicinal chemistry. Its structure is conducive to binding with various biological targets due to the presence of both electron-withdrawing and electron-donating groups, which can enhance the interaction with enzymes and receptors. This compound can serve as a scaffold for developing new drugs, particularly in the realm of kinase inhibitors, which are crucial in cancer therapy .
Material Science: Fluorinated Building Blocks
In material science, this compound’s fluorine atom can introduce desirable properties in materials, such as increased stability and resistance to degradation. It’s used as a building block for creating advanced polymers and materials that require specific fluorinated structures to improve their performance in harsh environments .
Biological Research: Glucose Regulation
Research has indicated that derivatives of pyrrolopyridine, like 5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine , may play a role in regulating blood glucose levels. This could have implications for the treatment of diabetes and other metabolic disorders where glucose regulation is a significant concern .
Pharmaceutical Research: Anticancer Agents
The compound’s unique structure allows for the development of potential anticancer agents. By modifying the pyrrolopyridine core, researchers can synthesize compounds that may inhibit the growth and spread of cancer cells, offering a pathway for new oncological treatments .
Chemical Synthesis: Reagent in Organic Synthesis
As a reagent in organic synthesis, 5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine is used to introduce pyrrolopyridine moieties into larger molecules. Its reactivity enables the formation of complex structures that are important in the synthesis of various organic compounds .
Environmental Applications: Analytical Studies
While direct environmental applications of 5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine are not extensively documented, its derivatives could be used in analytical chemistry to detect and quantify pollutants. The compound’s structure could be tailored to react with specific environmental contaminants, aiding in their identification and measurement .
Mecanismo De Acción
Target of Action
The primary targets of 5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine are the Fibroblast Growth Factor Receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases involved in cellular processes such as proliferation, differentiation, and migration .
Mode of Action
5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine interacts with its targets, the FGFRs, by inhibiting their activity. This inhibition occurs when the compound forms a hydrogen bond with a specific residue in the FGFRs . This interaction results in the suppression of the FGFRs’ signaling pathways .
Biochemical Pathways
The inhibition of FGFRs by 5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine affects several biochemical pathways. FGFRs are involved in the regulation of multiple cellular processes, including the MAPK, PI3K/AKT, and PLCγ pathways. The inhibition of FGFRs can therefore lead to the suppression of these pathways, affecting cell proliferation, survival, and migration .
Result of Action
The molecular and cellular effects of 5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine’s action include the inhibition of cell proliferation and the induction of apoptosis, particularly in cancer cells . By inhibiting FGFRs, the compound disrupts the signaling pathways that promote cell growth and survival, leading to the death of cancer cells .
Safety and Hazards
Propiedades
IUPAC Name |
5-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFUJGIWFYKQGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424123.png)
![N-[3-Amino-4-(methylsulfonyl)phenyl]-N,N-dipropylamine](/img/structure/B1424128.png)


![N-[(2,5-Dichloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine](/img/structure/B1424131.png)
![7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1424133.png)
![2-Methyl-1H-pyrrolo[3,2-c]pyridin-6-ol](/img/structure/B1424134.png)



![5-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424140.png)
![2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1424141.png)

